

Elaidyl-sulfamide: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Elaidyl-sulfamide	
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Abstract

Elaidyl-sulfamide (ES) is a synthetic sulfamoyl analogue of the endogenous lipid mediator oleoylethanolamide (OEA). It functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis. Preclinical studies have demonstrated that **Elaidyl-sulfamide** mimics several of the beneficial effects of OEA, including the induction of satiety, reduction of body weight gain, and improvement of plasma lipid profiles. However, its therapeutic potential is hindered by the development of hyperglycemia and insulin resistance with chronic administration. This document provides a comprehensive technical overview of **Elaidyl-sulfamide**, including its synthesis, mechanism of action, pharmacological effects, and detailed experimental protocols from key studies.

Introduction

Oleoylethanolamide (OEA) is a naturally occurring lipid amide that has garnered significant interest for its role in regulating feeding behavior and body weight. OEA exerts its effects primarily through the activation of PPAR α . As a potential therapeutic avenue for obesity and related metabolic disorders, research has focused on developing more stable and potent analogues of OEA. **Elaidyl-sulfamide** (ES) was developed as a sulfamoyl bioisostere of OEA, designed to enhance its drug-like properties while retaining its biological activity.[1]

Synthesis of Elaidyl-sulfamide



The synthesis of **Elaidyl-sulfamide** and other sulfamoyl derivatives of OEA was first described by Cano et al. (2007). While the specific, detailed protocol for the synthesis of **Elaidyl-sulfamide** is contained within this publication, a general synthetic approach for N-acyl sulfonamides involves the acylation of a sulfonamide with an acid anhydride or acid chloride in the presence of a base.

A plausible synthetic route would involve the reaction of elaidic acid (the trans-isomer of oleic acid) with a chlorinating agent to form elaidoyl chloride. This is followed by the reaction of the elaidoyl chloride with sulfamide under basic conditions to yield **Elaidyl-sulfamide**.

Mechanism of Action: PPARα Agonism

Elaidyl-sulfamide's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in lipid and glucose metabolism.

Upon binding to PPARα, **Elaidyl-sulfamide** induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

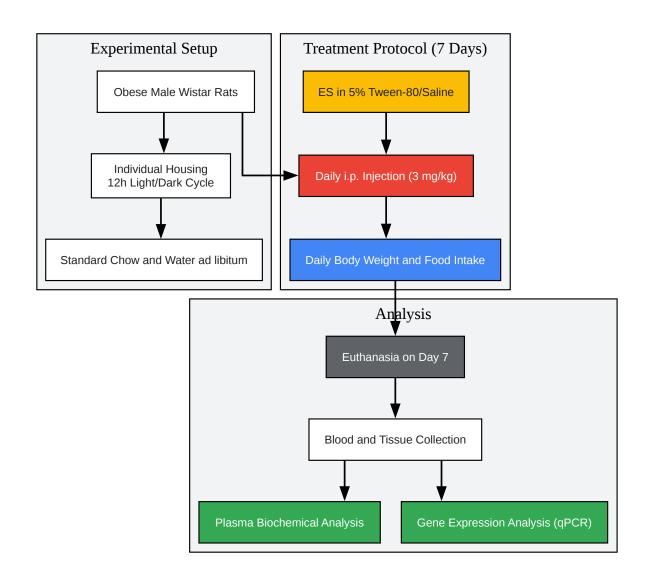
The activation of PPAR α by **Elaidyl-sulfamide** leads to:

- Increased expression of genes involved in fatty acid uptake and β-oxidation.
- Modulation of genes that regulate cholesterol and lipid metabolism.[1]
- Induction of thermogenic gene expression.









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References



- 1. Elaidyl-sulfamide, an oleoylethanolamide-modelled PPARα agonist, reduces body weight gain and plasma cholesterol in rats PMC [pmc.ncbi.nlm.nih.gov]
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